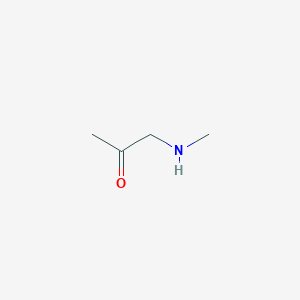
4-N-hexylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-hexylbenzonitrile is an organic compound with the molecular formula C13H17N. It is a derivative of benzonitrile, where a hexyl group is attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-N-hexylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzonitrile with hexylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalysts and solvents can further enhance the yield and reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-N-hexylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The hexyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation over a palladium catalyst are frequently used.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Hexylbenzoic acid or hexylbenzophenone.
Reduction: 4-Hexylbenzylamine.
Substitution: Various substituted benzonitriles depending on the substituent introduced.
Scientific Research Applications
4-N-hexylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-N-hexylbenzonitrile involves its interaction with various molecular targets. The nitrile group can form coordination complexes with transition metals, which can be used in catalysis and material science. Additionally, the hexyl group provides hydrophobic interactions that can influence the compound’s behavior in biological systems.
Comparison with Similar Compounds
Benzonitrile: The parent compound, lacking the hexyl group.
4-Methylbenzonitrile: A similar compound with a methyl group instead of a hexyl group.
4-Ethylbenzonitrile: Another derivative with an ethyl group.
Uniqueness: 4-N-hexylbenzonitrile is unique due to the presence of the hexyl group, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic interactions and specific molecular conformations.
Properties
CAS No. |
29147-95-3 |
|---|---|
Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
4-hexylbenzonitrile |
InChI |
InChI=1S/C13H17N/c1-2-3-4-5-6-12-7-9-13(11-14)10-8-12/h7-10H,2-6H2,1H3 |
InChI Key |
QLSILVVVEOHLOG-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC=C(C=C1)C#N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Chlorobenzo[c]isothiazole](/img/structure/B1626258.png)



![2-[4-(2-Methylpropoxy)phenyl]acetohydrazide](/img/structure/B1626267.png)



